molecular formula C14H11FO2 B068281 2-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 172685-66-4

2-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B068281
CAS No.: 172685-66-4
M. Wt: 230.23 g/mol
InChI Key: BNEIFWJSGRGFJC-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2. It is a benzaldehyde derivative where a fluorobenzyl group is attached to the benzaldehyde moiety via an ether linkage. This compound is often used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Fluorobenzyl)oxy]benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-[(2-Fluorobenzyl)oxy]benzoic acid

    Reduction: 2-[(2-Fluorobenzyl)oxy]benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-Fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, making it useful in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluorobenzyl)oxy]benzaldehyde
  • 2-[(4-Fluorobenzyl)oxy]benzaldehyde
  • 2-[(2-Chlorobenzyl)oxy]benzaldehyde

Uniqueness

2-[(2-Fluorobenzyl)oxy]benzaldehyde is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological behaviors.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEIFWJSGRGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366284
Record name 2-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172685-66-4
Record name 2-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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